2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and methylpiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxy-4-methylpyridine with 1-methylpiperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperidinyl groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline: Similar structure but with an aniline group instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a boronic acid ester group, used in different synthetic applications.
Uniqueness
2-Methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and methylpiperidinyl groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-13(16-3)14-9-11(10)12-6-4-5-7-15(12)2/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
YSKDLSHHGZESFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C)OC |
Origin of Product |
United States |
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